molecular formula C22H20O5 B2660610 methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate CAS No. 670243-02-4

methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate

Cat. No.: B2660610
CAS No.: 670243-02-4
M. Wt: 364.397
InChI Key: LABSYWPSZKXUGH-UHFFFAOYSA-N
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Description

Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate is a complex organic compound with a molecular formula of C23H22O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate typically involves multi-step organic reactions. One common method includes the condensation of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl with phenylacetic acid in the presence of a suitable esterification agent like methanol. The reaction conditions often require a catalyst such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate is unique due to its specific ester linkage and the presence of both benzo[c]chromene and phenylacetate moieties. This structural combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-25-22(24)20(14-7-3-2-4-8-14)26-15-11-12-17-16-9-5-6-10-18(16)21(23)27-19(17)13-15/h2-4,7-8,11-13,20H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABSYWPSZKXUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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